3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid
Description
Significance of Iodo- and Amino-Substituted Aromatic Carboxylic Acids as Synthetic Intermediates
The presence of both iodo and amino groups on an aromatic carboxylic acid framework creates a trifunctional synthetic intermediate of considerable value. The amino group serves as a key site for building molecular complexity, often through the formation of amide bonds, which are fundamental linkages in peptides and numerous pharmaceutical agents. researchgate.net It can also be transformed into a wide array of other functionalities.
The iodine substituent is particularly significant in modern synthetic paradigms due to its exceptional utility in transition-metal-catalyzed cross-coupling reactions. researchgate.net As the most reactive of the stable halogens in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, the carbon-iodine bond provides a reliable handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability allows for the modular assembly of complex biaryl structures, acetylenic derivatives, and substituted amines, which are prevalent motifs in medicinal chemistry. sigmaaldrich.com The 3-amino-5-halobenzoic acid structure, in particular, is recognized as an important motif in the development of new pharmaceutical compounds. researchgate.net
Contextualization of 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid within Current Synthetic Paradigms
This compound is a quintessential example of a modern synthetic building block designed for efficiency and modularity. Its structure is strategically engineered to allow for sequential and selective reactions at its three distinct functional groups.
A common synthetic route to this compound starts with the commercially available 3-amino-5-iodobenzoic acid . The nucleophilic amino group is protected using Boc anhydride (B1165640) to prevent it from interfering in subsequent reactions, yielding the title compound.
The utility of this molecule lies in the predictable and differential reactivity of its functional groups:
Carboxylic Acid: The -COOH group can be activated and coupled with an amine to form an amide bond, a foundational reaction in the synthesis of many drug candidates.
Aryl Iodide: The C-I bond is the primary site for palladium-catalyzed cross-coupling reactions. A new aryl, alkyl, or vinyl group can be introduced at this position via a Suzuki or Stille reaction, or an alkyne can be attached through a Sonogashira coupling. This allows for the construction of a carbon skeleton.
Boc-Protected Amine: After performing the desired modifications at the other two sites, the Boc group can be cleanly removed with acid to reveal the free amine. This newly liberated amine can then undergo further reactions, such as acylation, alkylation, or sulfonylation, to complete the synthesis of the target molecule.
This step-wise approach, enabled by the specific arrangement of functional groups in This compound , allows synthetic chemists to build complex molecules with high precision and control. It serves as a versatile starting material for creating libraries of compounds for drug discovery, particularly for targets where a 1,3,5-trisubstituted benzene (B151609) ring is a key pharmacophore.
Data Tables
Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 99-05-8 |
| 3-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 618-51-9 |
| 3-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 210423-75-5 |
| 3-[(Tert-butoxycarbonyl)amino]benzoic acid | C₁₂H₁₅NO₄ | 253.25 | 111331-82-9 |
| This compound | C₁₂H₁₄INO₄ | 379.15 | 210423-77-7 |
Data compiled from various chemical suppliers and databases. Properties for the title compound are calculated or sourced from vendor data sheets.
Table 2: Common Boc-Protection and Deprotection Reactions
| Reaction | Reagents & Conditions | Purpose |
| Boc Protection of Amine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane/H₂O) | To mask the reactivity of a primary or secondary amine by converting it to a stable carbamate (B1207046). |
| Boc Deprotection | Strong Acid (e.g., Trifluoroacetic acid (TFA), HCl), Solvent (e.g., Dichloromethane (B109758) (DCM), Dioxane) | To remove the Boc group and regenerate the free amine under mild acidic conditions. |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-7(10(15)16)4-8(13)6-9/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAINLHQUJKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Tert Butoxycarbonyl Amino 5 Iodobenzoic Acid and Its Precursors
Preparation Routes to Substituted 3-Aminobenzoic Acids
The synthesis of the core 3-aminobenzoic acid structure is a critical preliminary step. This is typically achieved through two primary pathways: the reduction of a nitro group or the direct amination of a benzoic acid derivative.
Reduction Strategies for Nitro-Substituted Benzoic Acid Analogs
A prevalent and reliable method for preparing aminobenzoic acids is the reduction of the corresponding nitro-substituted analogs. libretexts.org The nitro group serves as a masked amino group, which can be revealed under various reducing conditions. This two-step sequence, involving nitration followed by reduction, is a cornerstone of industrial and laboratory synthesis of aromatic amines. libretexts.org
Commonly, 3-nitrobenzoic acid is used as the starting material. The reduction of the nitro group to an amine can be accomplished using several reagents and catalytic systems. Catalytic hydrogenation is a widely applied method, often employing noble metal catalysts such as palladium, platinum, or Raney nickel. google.com Alternative non-catalytic methods may use stoichiometric reducing agents. mdpi.com A green chemistry approach has been developed for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde, utilizing a carbonaceous bio-based material in subcritical water, which involves the reduction of the nitro group and oxidation of the formyl group in a one-pot process. mdpi.com
Another approach involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of an inexpensive hydrogenation catalyst, such as iron powder or ferric salts on carbon. google.com This method proceeds by neutralizing the nitrobenzoic acid with an inorganic base to form the carboxylate salt, which is then reduced. google.com
Table 1: Comparison of Reduction Methods for 3-Nitrobenzoic Acid
| Reducing Agent/System | Catalyst | Conditions | Key Features |
|---|---|---|---|
| H₂ | Pd/C, PtO₂, Raney Ni | Varies (pressure, temp.) | Widely used, high yield, clean reaction. |
| Hydrazine Hydrate | Fe powder, Fe salts/C | 40-110°C | Uses inexpensive catalyst. google.com |
| SnCl₂ / HCl | N/A | Acidic | Classic laboratory method. |
| Fe / HCl or Acetic Acid | N/A | Acidic | "Béchamp reduction", cost-effective. |
Amination Approaches for Benzoic Acid Derivatives
Directly introducing an amino group onto a benzoic acid skeleton presents a more modern and atom-economical strategy. Recent advancements in catalysis have enabled various C-H amination and cross-coupling reactions.
One such method is the copper-catalyzed amination of halobenzoic acids. For instance, a chemo- and regioselective copper-catalyzed cross-coupling procedure has been developed for the amination of 2-bromobenzoic acids, which eliminates the need for protecting the carboxylic acid group. nih.gov While this example pertains to the ortho position, similar principles can be applied to other isomers.
More advanced strategies involve the direct C-H amination of the benzoic acid ring. An iridium-catalyzed C-H activation method allows for the late-stage amination of a wide array of benzoic acids with high selectivity. nih.gov Another approach utilizes an iron-catalyzed, ortho-selective aminative rearrangement of arene carboxylic acid-derived N–O reagents under mild conditions. rsc.org Decarboxylative amination has also been reported as a method for synthesizing anilines from benzoic acids, particularly effective for electron-rich substrates. rsc.org
Table 2: Modern Amination Strategies for Benzoic Acid Derivatives
| Method | Catalyst System | Key Features | Selectivity |
|---|---|---|---|
| C-H Amination | Iridium-based | Tolerates numerous functional groups, applicable to complex molecules. nih.gov | Directed by carboxylic acid. |
| Aminative Rearrangement | Iron-based | Proceeds via acyl O-hydroxylamines, mild conditions. rsc.org | ortho-selective |
| Cross-Coupling | Copper/Cu₂O | Amination of bromobenzoic acids without acid protection. nih.gov | Regioselective |
Selective Iodination Techniques at Aromatic Rings
The introduction of an iodine atom at a specific position on the aromatic ring is a crucial step in the synthesis of 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid. The regioselectivity of this reaction is paramount.
Electrophilic Iodination Protocols
Electrophilic aromatic substitution (SEAr) is the most common method for iodinating aromatic rings. Unlike other halogens, molecular iodine (I₂) is generally unreactive towards aromatic rings and requires an activating agent. orgoreview.comjove.com Oxidizing agents such as nitric acid, hydrogen peroxide, or copper salts are used to oxidize I₂ to a more potent electrophilic iodine species, often represented as I⁺. libretexts.orgorgoreview.comjove.com
A variety of iodinating reagents and systems have been developed to achieve efficient and regioselective iodination under mild conditions. N-Iodosuccinimide (NIS) is a widely used source of electrophilic iodine, often employed with a catalytic amount of a strong acid like trifluoroacetic acid. organic-chemistry.org Other reagents include 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which can be activated by thiourea (B124793) or disulfide catalysts. organic-chemistry.org Advanced catalytic systems using gold(I) or silver(I) salts can also activate NIS for the iodination of electron-rich arenes. organic-chemistry.org
For the synthesis of the target molecule, the directing effects of the substituents on the 3-aminobenzoic acid precursor are critical. The amino (or protected amino) group and the carboxylic acid group are both ortho-, para-directing and meta-directing, respectively. Their combined influence dictates the position of iodination.
Table 3: Common Reagents for Electrophilic Aromatic Iodination
| Reagent | Activator/Catalyst | Substrate Scope |
|---|---|---|
| I₂ | HNO₃, H₂O₂, CuCl₂ | General, requires strong activation. orgoreview.com |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid, Ag(I), Au(I) | Activated/electron-rich arenes. organic-chemistry.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea, Disulfides | Electron-rich arenes, heterocycles. organic-chemistry.org |
| Iodine Monochloride (ICl) | N/A | Generally more reactive than I₂. |
Directed Ortho Metalation Strategies and Iodination
Directed ortho metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination directs the deprotonation of the proton at the adjacent ortho position, forming a stabilized aryllithium intermediate. wikipedia.orgyoutube.com
This aryllithium species can then be quenched with an electrophile, such as molecular iodine (I₂), to install an iodine atom exclusively at the ortho position relative to the DMG. baranlab.org Common DMGs include amides, tertiary amines, and methoxy (B1213986) groups. wikipedia.org For precursors of 3-aminobenzoic acid, a protected amine group like a carbamate (B1207046) or an amide can function as an effective DMG, directing iodination to an adjacent position.
Methods for Preparing Aryl Iodides from Carboxylic Acids
Recent innovations have enabled the direct conversion of aryl carboxylic acids into aryl iodides, offering a more streamlined synthetic route. These methods typically involve either decarbonylative or decarboxylative pathways.
A palladium-catalyzed decarbonylative iodination of aryl carboxylic acids has been developed. This reaction uses 1-iodobutane (B1219991) as the iodide source and proceeds through the in situ formation of an acid chloride intermediate. nih.gov This method is notable for its tolerance of electron-poor substrates, which are often challenging for other iodination protocols. nih.gov
Visible-light-induced decarboxylative iodination provides another efficient route. This method offers mild reaction conditions, high efficiency, and a broad substrate scope, converting aromatic carboxylic acids into the corresponding aryl iodides in good yields. organic-chemistry.org
Table 4: Direct Conversion of Aryl Carboxylic Acids to Aryl Iodides
| Method | Catalyst/Conditions | Mechanism | Key Advantages |
|---|---|---|---|
| Decarbonylative Iodination | Palladium / Xantphos, 1-iodobutane | In situ acid chloride formation, decarbonylation. nih.gov | Tolerates electron-poor substrates, broad scope. nih.gov |
| Decarboxylative Iodination | Visible light, photocatalyst | Radical-based decarboxylation. organic-chemistry.org | Mild conditions, high efficiency. organic-chemistry.org |
Integrated Multistep Synthesis Approaches
The preparation of this compound is not a single-step process but requires an integrated multistep synthetic route. A logical and efficient approach starts from a commercially available precursor, 3-aminobenzoic acid. The synthesis involves two primary transformations: electrophilic iodination of the aromatic ring, followed by the protection of the amino group.
Step 1: Synthesis of 3-Amino-5-iodobenzoic acid
The first step is the regioselective iodination of 3-aminobenzoic acid. The amino group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. The positions ortho and para to the amino group are C-2, C-4, and C-6. The position meta to the carboxyl group is C-5. The powerful activating effect of the amino group typically dominates, directing electrophiles to the ortho and para positions. However, direct iodination at the C-5 position can be achieved under specific conditions. A common method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent. For example, the iodination of 2-aminobenzoic acid to yield 2-amino-5-iodobenzoic acid has been successfully carried out using iodine with hydrogen peroxide or iodic acid in an acetic acid solvent. google.com A similar strategy can be applied to 3-aminobenzoic acid to synthesize the required 3-amino-5-iodobenzoic acid intermediate.
Step 2: Boc-Protection of 3-Amino-5-iodobenzoic acid
With the 3-amino-5-iodobenzoic acid intermediate in hand, the final step is the protection of the amino group. This is a standard procedure as described in section 2.3.1. The intermediate is treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a suitable base, such as sodium bicarbonate or triethylamine, in a solvent like aqueous dioxane or THF. The reaction proceeds chemoselectively at the amino group without affecting the carboxylic acid or the carbon-iodine bond, yielding the final target compound, this compound.
| Step | Transformation | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | Electrophilic Iodination | 3-Aminobenzoic acid | I₂, H₂O₂ (or other oxidizing agent), Acetic Acid, Room Temperature | 3-Amino-5-iodobenzoic acid |
| 2 | Amine Protection | 3-Amino-5-iodobenzoic acid | (Boc)₂O, NaHCO₃, Dioxane/Water, Room Temperature | This compound |
This integrated approach provides a reliable pathway to the target compound from readily available starting materials, employing well-established and high-yielding chemical reactions.
Chemical Transformations and Reactivity of 3 Tert Butoxycarbonyl Amino 5 Iodobenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a cornerstone of the molecule's reactivity, enabling the formation of esters, amides, and other derivatives through well-established organic transformations.
The carboxylic acid moiety of 3-[(tert-butoxycarbonyl)amino]-5-iodobenzoic acid can be readily converted to its corresponding esters. This transformation is typically achieved through acid-catalyzed esterification (Fischer esterification) by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.org Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive species or by using coupling agents. For example, reaction with alkyl halides in the presence of a non-nucleophilic base can yield esters.
These esterification reactions are fundamental for modifying the solubility and electronic properties of the molecule or for protecting the carboxylic acid group while transformations are carried out at the aryl iodide position. nih.govacs.org The resulting esters, such as methyl or ethyl 3-[(tert-butoxycarbonyl)amino]-5-iodobenzoate, are themselves valuable intermediates for further functionalization, particularly in cross-coupling reactions. nih.gov
Table 1: Common Esterification Methods
| Method | Reagents | Conditions | Product |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (cat.) | Reflux | Alkyl 3-[(tert-butoxycarbonyl)amino]-5-iodobenzoate |
| Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃) | Room Temp to Reflux | Alkyl 3-[(tert-butoxycarbonyl)amino]-5-iodobenzoate |
Data is illustrative of general chemical transformations.
The formation of an amide bond is one of the most significant reactions of the carboxylic acid group, particularly in the synthesis of peptides and other biologically relevant molecules. researchgate.netnih.gov The carboxylic acid of this compound can be coupled with a primary or secondary amine to form the corresponding amide. This reaction requires the activation of the carboxyl group, which is typically accomplished using a variety of peptide coupling reagents. nih.govbachem.comuni-kiel.de
The process involves converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. wikipedia.org The Boc-protected amino acid nature of the starting material makes it an ideal building block for incorporation into peptide chains using either solution-phase or solid-phase peptide synthesis (SPPS) techniques. google.com The resulting amide or peptide retains the aryl iodide handle for subsequent post-synthetic modifications via cross-coupling chemistry.
Table 2: Selected Peptide Coupling Reagents
| Reagent Abbreviation | Full Name | Activating Agent Type |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Carbodiimide |
| EDC (or EDCI) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt |
This table lists common reagents used for the amidation of carboxylic acids.
For enhanced reactivity in nucleophilic acyl substitution reactions, the carboxylic acid can be converted into a more reactive acyl halide, typically an acyl chloride. orgoreview.com This transformation is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.com Phosphorus-based reagents like phosphorus(V) chloride (PCl₅) or phosphorus(III) chloride (PCl₃) can also be employed. chemguide.co.uk
The resulting 3-[(tert-butoxycarbonyl)amino]-5-iodobenzoyl chloride is a highly reactive intermediate that readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. libretexts.org This method provides a robust route to various derivatives that may be difficult to access directly from the parent carboxylic acid.
Transformations at the Aryl Iodide Position
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides highly reactive substrates, particularly in transition metal-catalyzed cross-coupling reactions. libretexts.org This feature allows for the introduction of a diverse array of substituents at the 5-position of the benzene (B151609) ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are among the most effective coupling partners.
Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures. Reacting this compound with an arylboronic acid would yield a substituted 3-aminobiphenyl (B1205854) derivative.
Heck Reaction : The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with high stereoselectivity for the E-isomer. nih.govnih.govorganic-chemistry.org This allows for the introduction of vinyl groups onto the aromatic ring. For example, reacting the title compound with an acrylate (B77674) ester would produce a cinnamic acid derivative. researchgate.net
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.orgwikipedia.org It is a highly reliable method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. researchgate.net
These cross-coupling reactions provide a modular approach to elaborate the structure of this compound, enabling the synthesis of complex molecules with tailored properties. db-thueringen.de
Table 3: Overview of Key Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | C-C Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd(0) complex + Base | Aryl-Aryl | Biaryl |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) complex + Base | Aryl-Vinyl | Substituted Alkene |
This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the aryl iodide moiety.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.comlibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. nih.gov
In the case of this compound, the substituents are not strongly activating for the SNAr mechanism. The carboxylic acid group is an electron-withdrawing group, but it is positioned meta to the iodine atom. The Boc-protected amino group is electron-donating. Consequently, direct SNAr reactions on this substrate are expected to be difficult and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles. Under such conditions, other reaction pathways, such as those involving benzyne (B1209423) intermediates, might compete. Therefore, this pathway is generally less synthetically useful for this specific molecule compared to the highly efficient cross-coupling reactions.
Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)
The transformation of the aryl iodide in this compound into organometallic reagents is a synthetically valuable strategy for forming new carbon-carbon bonds. However, the presence of the acidic proton of the carboxylic acid group presents a significant challenge for the formation of highly basic organometallic reagents like Grignard and organolithium reagents.
Grignard and Organolithium Reagents: The direct reaction of this compound with magnesium metal or organolithium reagents (via halogen-metal exchange) is generally not feasible. The highly basic nature of these reagents would lead to a rapid acid-base reaction with the carboxylic acid proton, quenching the organometallic species as it forms. To circumvent this, the carboxylic acid must first be protected. Esterification to a methyl or ethyl ester is a common strategy. Following the formation of the Grignard or organolithium reagent from the protected ester, subsequent reaction with an electrophile, and then deprotection of the ester and the Boc group would be required.
Organozinc Reagents: Organozinc reagents are generally more tolerant of acidic functional groups compared to their Grignard and organolithium counterparts. The formation of an organozinc reagent from this compound could potentially be achieved directly through an oxidative addition of zinc metal or via an iodine-zinc exchange reaction. These reagents are particularly useful in Negishi cross-coupling reactions.
| Organometallic Reagent | Feasibility with Unprotected Acid | Common Precursors/Methods | Key Considerations |
| Grignard Reagent | Low | Requires protection of the carboxylic acid (e.g., as an ester) followed by reaction with Mg(0). | Highly basic, incompatible with acidic protons. |
| Organolithium Reagent | Low | Requires protection of the carboxylic acid followed by halogen-metal exchange with reagents like n-BuLi or t-BuLi at low temperatures. | Highly basic and nucleophilic, incompatible with acidic protons. |
| Organozinc Reagent | Moderate to High | Direct insertion of activated zinc (Rieke zinc) or iodine-zinc exchange. | More tolerant of functional groups, useful in Negishi coupling. |
Reactivity of the Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its relatively straightforward removal.
The removal of the Boc group from this compound to yield 3-amino-5-iodobenzoic acid can be accomplished under various conditions, with acidic hydrolysis being the most common method.
Acidic Deprotection: Strong acids are typically employed to cleave the Boc group. The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide.
Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is a very effective and common method for Boc deprotection. The reaction is typically fast and proceeds at room temperature.
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol is also a standard procedure. Anhydrous conditions are often preferred.
Lewis Acid-Mediated Deprotection: Certain Lewis acids can also facilitate the removal of the Boc group, sometimes offering milder conditions or different selectivity compared to Brønsted acids.
Neutral and Basic Conditions: While less common, some methods for Boc deprotection under neutral or basic conditions have been reported, which could be advantageous if other acid-sensitive functional groups are present in the molecule. However, for this compound, the acidic conditions are generally well-tolerated.
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | TFA in DCM (e.g., 20-50% v/v), room temperature | Fast, efficient, volatile byproducts | Corrosive, may not be suitable for some acid-sensitive substrates |
| Hydrochloric Acid (HCl) | 4M HCl in dioxane or methanol, room temperature | Readily available, effective | Can be corrosive, may require neutralization |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Varies with the Lewis acid, typically in an aprotic solvent | Milder for some substrates, potential for different selectivity | Stoichiometric amounts often required, workup can be more complex |
Once deprotected, the resulting 3-amino-5-iodobenzoic acid possesses a free amino group that can undergo a variety of reactions, most notably acylation and alkylation, to introduce further complexity and functionality.
Acylation: The amino group of 3-amino-5-iodobenzoic acid can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. For example, reaction with acetic anhydride (B1165640) can yield 3-acetamido-5-iodobenzoic acid. These acylation reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. google.com However, controlling the degree of alkylation (mono- vs. dialkylation) can be challenging. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for introducing a single alkyl group. Given that the amino group in 3-amino-5-iodobenzoic acid is somewhat deactivated by the electron-withdrawing carboxylic acid and iodo substituents, forcing conditions may be necessary for alkylation.
Applications in Advanced Organic Synthesis Research
Utilization as a Building Block for Complex Aromatic Systems
The presence of an iodine atom on the aromatic ring makes 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid an excellent substrate for transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its application in constructing larger, more complex aromatic architectures.
Biphenyl (B1667301) moieties are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net The synthesis of biphenyls and their derivatives often relies on the coupling of aryl halides with various partners. The carbon-iodine bond in this compound is particularly well-suited for such transformations.
Classic methods like the Ullmann condensation, which involves the copper-catalyzed coupling of two aryl halides, can be employed. researchgate.netarabjchem.org More contemporary and widely used are palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. In a typical Suzuki coupling, the aryl iodide (this compound) would be reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding a biphenyl derivative. researchgate.net
The general scheme for such a transformation is outlined below:
Table 1: Representative Suzuki Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|
This methodology allows for the synthesis of a diverse library of biphenyl compounds where one ring is the substituted benzoic acid moiety derived from the starting material. Subsequent reactions can further elaborate the structure. For instance, the Boc-protecting group can be removed to liberate the amine, or the carboxylic acid can be converted into other functional groups like esters or amides. This modular approach is highly valuable for creating complex polyaromatic systems. researchgate.net
The inherent substitution pattern of this compound makes it an ideal starting point for the synthesis of highly substituted, multifunctional aromatic compounds. researchgate.netsci-hub.se The existing functional groups can direct further substitutions or be modified themselves.
The aryl iodide can be replaced with a variety of other functional groups through reactions like Sonogashira coupling (to introduce alkynes), Heck coupling (to introduce alkenes), or Buchwald-Hartwig amination (to introduce a different amino group). Each of these transformations adds another layer of complexity and functionality to the benzoic acid core. researchgate.net For example, coupling with a terminal alkyne via the Sonogashira reaction would yield a 3-amino-5-alkynylbenzoic acid derivative after deprotection.
Furthermore, the carboxylic acid and the protected amine provide handles for a multitude of other transformations. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the Boc-protected amine can be deprotected and subsequently acylated, alkylated, or used in the formation of other nitrogen-containing functionalities. This high degree of synthetic flexibility allows access to a wide range of polysubstituted benzoic acid derivatives, which are important intermediates in various fields of chemical research. sci-hub.se
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for constructing various heterocyclic systems, particularly those containing nitrogen.
The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle that is considered a bioisostere for amide and ester functionalities and is found in numerous biologically active compounds. nih.govijpsm.com A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. mdpi.com
The carboxylic acid group of this compound is the key functional handle for this transformation. The synthesis typically proceeds via the following steps:
Hydrazide Formation: The benzoic acid is first converted to its corresponding benzohydrazide (B10538) by reacting it with hydrazine (B178648) hydrate (B1144303), often after activation as an ester or acid chloride.
Acylation: The resulting benzohydrazide is then acylated with a second carboxylic acid (or its derivative) to form the N,N'-diacylhydrazine intermediate.
Cyclodehydration: This intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or Burgess reagent, to induce cyclization and form the 1,3,4-oxadiazole ring. nih.gov
This sequence allows for the incorporation of the substituted phenyl ring from the starting material into the C2 position of the oxadiazole ring, while the substituent at the C5 position can be varied depending on the acylating agent used in the second step. researchgate.net
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly sought after in drug discovery due to their inherent three-dimensionality, which can lead to improved potency and selectivity. nih.govbldpharm.com The synthesis of these complex structures often requires building blocks with multiple functional groups that can participate in sequential ring-forming reactions. nih.gov
While direct, single-step integration of this compound into a spirocycle is not common, its functionalities make it a plausible starting point for multi-step syntheses. For example, the carboxylic acid could be used as an anchor point to build a second ring. A hypothetical route could involve converting the carboxylic acid to an amide with an amino ketone. The resulting molecule could then undergo an intramolecular reaction, potentially involving the aryl iodide via a transition-metal-catalyzed process, to close the second ring and form a spirocyclic system. The conformational rigidity and unique 3D shape of spirocycles make them attractive frameworks in medicinal chemistry. researchgate.netnih.gov
Application as a Precursor for Medicinal Chemistry Scaffolds
The 3-aminobenzoic acid core itself is found in various biologically active molecules. researchgate.netspringernature.com By using the synthetic handles of the iodo and Boc-amino groups, chemists can build upon this core to access more complex and potent drug candidates.
As discussed previously, the compound is an excellent precursor for:
Biphenyls: These are scaffolds for angiotensin II receptor antagonists, among other drug classes.
Heterocycles (Oxadiazoles, etc.): These are common in anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.govnih.gov
Highly Substituted Aromatics: These can be designed to fit precisely into the binding pockets of biological targets.
The ability to generate diverse libraries of compounds from a single, versatile starting material is a cornerstone of modern drug discovery. The transformation of this compound into these valuable scaffolds underscores its importance as a strategic building block in the synthesis of novel therapeutic agents.
Design and Synthesis of Ligand Frameworks
The field of coordination chemistry has seen a surge in the development of metal-organic frameworks (MOFs) and coordination polymers, which are materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.govmdpi.com These materials exhibit high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. ekb.egresearchgate.net The carboxylic acid group of this compound allows it to act as a linker, coordinating with metal centers to form these extended networks. cd-bioparticles.netmdpi.com
The presence of the amino group, albeit protected, offers a site for post-synthetic modification. ekb.egwuttkescience.com After the framework is constructed, the Boc group can be removed to expose the free amine, which can then be functionalized with other molecules to tailor the properties of the MOF for specific applications. wuttkescience.com The iodine atom also provides a handle for further reactions, such as cross-coupling reactions, to introduce additional complexity and functionality into the ligand framework. While the direct use of this compound in widely known MOFs is not extensively documented in mainstream literature, its structural motifs are analogous to commonly used amino-functionalized dicarboxylate linkers that have been successfully employed in the synthesis of diverse coordination polymers. nih.govresearchgate.net
Table 1: Potential Coordination Modes of 3-Amino-5-iodobenzoic acid in Ligand Frameworks
| Coordination Site | Metal Ion Interaction | Potential for Framework Extension |
| Carboxylate Group | Forms primary coordination bonds with metal centers. | Can act as a monodentate, bidentate, or bridging ligand to form 1D, 2D, or 3D networks. |
| Amino Group (deprotected) | Can coordinate to metal centers, often acting as a secondary binding site. | Can influence the dimensionality and topology of the resulting framework. |
| Iodine Atom | Generally not directly involved in coordination but can influence crystal packing through halogen bonding. | Can be used for post-synthetic modification via cross-coupling reactions. |
Construction of Peptidomimetics and Amino Acid Analogs
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation. nih.govnih.gov Unnatural amino acids are key building blocks in the construction of these peptidomimetics. nih.gov this compound serves as a valuable scaffold for creating such non-natural amino acid analogs. researchgate.netnih.gov
The aminobenzoic acid core provides a rigid backbone that can be incorporated into peptide chains to induce specific secondary structures, such as turns or helices. unipd.itduke.edu Oligomers of aminobenzoic acids, known as foldamers, can adopt well-defined three-dimensional shapes, mimicking the secondary structures of proteins. unipd.itduke.edu The Boc-protected amino group allows for its use in standard solid-phase peptide synthesis protocols, enabling its sequential addition to a growing peptide chain. The iodine atom can be functionalized to introduce diverse side chains, further expanding the chemical space of the resulting peptidomimetics. nih.gov
Table 2: Comparison of Natural Amino Acid and 3-Amino-5-iodobenzoic Acid as a Peptidomimetic Building Block
| Feature | Natural α-Amino Acid | 3-Amino-5-iodobenzoic Acid |
| Backbone Flexibility | Flexible, allowing for various conformations. | Rigid aromatic backbone, induces conformational constraints. |
| Susceptibility to Proteolysis | Susceptible to cleavage by proteases. | Generally resistant to proteolytic degradation. |
| Side Chain Diversity | 20 common proteinogenic side chains. | The iodine atom allows for the introduction of a wide variety of synthetic side chains via cross-coupling reactions. |
| Incorporation into Peptides | Standard peptide coupling protocols. | The Boc-protected amino group and carboxylic acid allow for incorporation using standard peptide synthesis methods. |
Intermediate in the Synthesis of Pharmacologically Relevant Structures
The structural motifs present in this compound are found in a number of pharmacologically active compounds. As such, it serves as a key intermediate in the synthesis of various drug candidates. nih.govpmcisochem.frorbitonls.com The presence of both an amino and a carboxylic acid group on an aromatic ring is a common feature in many pharmaceuticals. nih.gov
The iodine atom is particularly useful in this context, as it can be readily converted to other functional groups through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. These reactions allow for the efficient construction of complex molecular architectures from simpler precursors. The Boc-protecting group ensures that the amino group does not interfere with these transformations and can be removed at a later stage of the synthesis. This strategic combination of functionalities makes it a valuable starting material in medicinal chemistry programs aimed at the discovery of new therapeutic agents.
Contributions to Materials Science Precursor Synthesis
The utility of this compound extends beyond organic synthesis and into the realm of materials science. As discussed in the context of ligand frameworks (Section 4.3.1), this compound is a potential precursor for the synthesis of advanced materials like MOFs and coordination polymers. mdpi.comrsc.org The ability to form extended, porous structures with tunable properties is of significant interest for applications in areas such as chemical sensing, gas separation, and heterogeneous catalysis. nih.govmdpi.comyoutube.com
The functional groups on the molecule allow for a high degree of control over the final material's properties. The carboxylate group provides the primary means of linking to metal centers, while the protected amino group and the iodine atom offer opportunities for post-synthetic modification, enabling the creation of materials with tailored functionalities. wuttkescience.comresearchgate.net For instance, the introduction of specific functional groups via the amine or through reactions at the iodine site can alter the material's adsorption selectivity, catalytic activity, or sensing capabilities.
Analytical and Spectroscopic Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopic methods are paramount in determining the precise three-dimensional arrangement of atoms within a molecule. For derivatives of 3-[(tert-butoxycarbonyl)amino]-5-iodobenzoic acid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide critical insights into their molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of this compound, such as amides and esters, ¹H and ¹³C NMR spectroscopy are routinely used to confirm their successful synthesis and structural integrity.
In ¹H NMR spectra of these derivatives, the protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a characteristic sharp singlet in the upfield region, around 1.5 ppm. The aromatic protons on the iodinated benzene (B151609) ring exhibit distinct splitting patterns and chemical shifts that are influenced by the nature of the substituent at the carboxylic acid position. For instance, in an amide derivative such as tert-butyl (3-iodo-5-(4-methylpiperazine-1-carbonyl)phenyl)carbamate, the aromatic protons were observed as multiplets at 7.99, 7.94, and 7.68 ppm.
¹³C NMR spectroscopy provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbons of the Boc group and the newly formed ester or amide linkage, as well as the carbons of the aromatic ring, resonate at characteristic frequencies, allowing for unambiguous structural assignment.
Table 1: Representative ¹H NMR Spectroscopic Data for a Derivative of this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.99 | m | 1H |
| Aromatic CH | 7.94 | m | 1H |
| Aromatic CH | 7.68 | m | 1H |
| Piperazine CH₂ | 3.69 | t, J=4.9 Hz | 4H |
| Piperazine CH₂ | 2.41 | t, J=5.0 Hz | 4H |
| Piperazine CH₃ | 2.26 | s | 3H |
| Boc (CH₃)₃ | 1.52 | s | 9H |
Data sourced from a representative amide derivative.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. For derivatives of this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly employed to generate the molecular ion with minimal fragmentation, thus confirming the molecular weight of the synthesized compound.
A characteristic feature in the mass spectra of these compounds is the facile loss of the Boc group. This protecting group can fragment in several ways, with common losses corresponding to isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The fragmentation pattern of the core structure will then depend on the nature of the derivative. The presence of iodine provides a distinct isotopic signature that can further aid in the identification of the compound.
Table 2: Common Mass Spectrometric Fragments for Boc-Protected Compounds
| Fragment Lost | Mass (Da) | Resulting Ion |
| Isobutylene (C₄H₈) | 56 | [M - 56]⁺ |
| tert-Butyl group (C₄H₉) | 57 | [M - 57]⁺ |
| Boc group (C₅H₉O₂) | 100 | [M - 100]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, IR spectroscopy can confirm the presence of key functional groups and the successful transformation of the carboxylic acid.
The IR spectra of these compounds will typically show a strong absorption band corresponding to the C=O stretching vibration of the urethane (B1682113) in the Boc group, usually in the range of 1700-1720 cm⁻¹. The N-H stretching vibration of the carbamate (B1207046) appears as a sharp peak around 3300-3500 cm⁻¹. When the carboxylic acid is converted to an ester or an amide, a new C=O stretching band will appear, typically between 1630 and 1750 cm⁻¹, depending on the specific derivative. The disappearance of the broad O-H stretch of the carboxylic acid is a key indicator of a successful reaction.
Table 3: Typical Infrared Absorption Frequencies for Derivatives of this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Carbamate) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Boc Urethane) | 1700 - 1720 | Strong |
| C=O Stretch (Ester/Amide) | 1630 - 1750 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-I Stretch | 500 - 600 | Medium |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for the separation of compounds from a reaction mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods used in this context.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of non-volatile organic compounds. For derivatives of this compound, reversed-phase HPLC is the most common mode of analysis. In this setup, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The purity of a synthesized derivative is determined by injecting a sample into the HPLC system and monitoring the eluent with a UV detector. A pure compound will ideally show a single peak at a characteristic retention time. The presence of multiple peaks indicates the presence of impurities, such as unreacted starting materials or byproducts. By integrating the area of the peaks, the relative purity of the sample can be quantified. The specific retention time of a derivative is dependent on its polarity, the column used, the mobile phase composition, and the flow rate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogs
While this compound and its direct derivatives are generally not volatile enough for direct analysis by Gas Chromatography (GC), GC-MS can be a valuable tool for the analysis of their more volatile, derivatized analogs. For instance, the Boc-protected amino acid can be converted to a more volatile ester, or the entire molecule can be silylated to increase its volatility.
In GC-MS, the derivatized analyte is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides both identification and quantification. This technique is particularly useful for analyzing complex mixtures and for detecting trace-level impurities that might not be resolved by HPLC. The derivatization process itself must be well-controlled and reproducible to ensure accurate and reliable results.
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the purification and analysis of intermediates in organic synthesis, including this compound. These methods are indispensable for monitoring reaction progress, isolating the desired product from reaction mixtures, and assessing its purity.
In the context of the synthesis of related Boc-protected amino acids, purification protocols often involve extraction followed by chromatographic techniques. For instance, after the protection of an amino acid with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the product is typically extracted with an organic solvent like ethyl acetate (B1210297). Subsequently, column chromatography is employed for purification.
While specific Rf values for this compound are not extensively reported in readily available literature, general elution systems for similar compounds provide a starting point. A common stationary phase for both TLC and column chromatography is silica (B1680970) gel (SiO₂). The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a moderately polar solvent. For Boc-protected amino acids and related compounds, mixtures of ethyl acetate and petroleum ether or hexanes are frequently utilized. The polarity of the eluent system is carefully adjusted to achieve optimal separation, with the ratio of the solvents determining the retention factor (Rf) of the compound on a TLC plate and its elution profile in column chromatography.
For example, in the purification of various N-Boc protected compounds, solvent systems for column chromatography often consist of gradients of ethyl acetate in pentane (B18724) or hexane. The selection of the specific solvent ratio is critical and is usually determined empirically using TLC analysis to find conditions that provide a well-defined spot for the product with a suitable Rf value, typically between 0.3 and 0.5 for effective column separation. The visualization of the compound on a TLC plate is commonly achieved using UV light, due to the aromatic nature of the benzoic acid derivative, or by staining with a developing agent such as p-anisaldehyde.
Table 1: General Chromatographic Conditions for Boc-Protected Amino Compounds
| Parameter | Description |
| Stationary Phase | Silica Gel (SiO₂) |
| Common Mobile Phases | Ethyl Acetate/Hexane, Ethyl Acetate/Petroleum Ether, Dichloromethane (B109758)/Methanol |
| Visualization Methods | UV light (254 nm), p-Anisaldehyde stain, Potassium permanganate (B83412) stain |
Advanced Characterization Methods for Conformational Studies
The conformational properties of this compound, particularly the orientation of the bulky tert-butoxycarbonyl (Boc) group and the carboxyl group relative to the benzene ring, are crucial for its reactivity and intermolecular interactions. While specific conformational studies on this exact molecule are not widely published, insights can be drawn from research on structurally similar aminobenzoic acid derivatives.
The conformation of aminobenzoic acid derivatives can be influenced by steric and electronic factors, including the potential for intramolecular hydrogen bonding. The presence of the large iodine atom and the bulky Boc-protecting group introduces significant steric hindrance, which will likely dictate the preferred rotational conformations of the amino and carboxyl substituents.
Computational modeling, such as Density Functional Theory (DFT) calculations, is a powerful tool for investigating the conformational landscape of molecules. Such studies can predict the most stable conformers and the energy barriers for rotation around the C-N and C-C single bonds connecting the substituents to the aromatic ring.
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation in solution. However, the interpretation of such data for establishing a definitive conformation can be complex.
Furthermore, the rigid nature of the aromatic backbone in aminobenzoic acids can play a role in biological contexts by influencing how they fit into binding sites. Studies on how aminobenzoic acid monomers interact with biological macromolecules have shown that their rigid conformation can prevent induced-fit mechanisms that are necessary for biological activity. This highlights the importance of understanding the conformational preferences of such molecules.
In the solid state, X-ray crystallography would provide the most definitive information on the conformation of this compound. The crystal structure would reveal the precise bond angles, bond lengths, and torsional angles, as well as detailing any intermolecular interactions such as hydrogen bonding that stabilize the crystal lattice.
Computational and Mechanistic Investigations
Theoretical Studies on Reaction Mechanisms Involving Functional Groups
While specific theoretical studies exclusively on 3-[(tert-butoxycarbonyl)amino]-5-iodobenzoic acid are not extensively documented, the reaction mechanisms involving its constituent functional groups—the carboxylic acid, the iodine atom, and the N-Boc-protected amine—are well-established in computational chemistry. rsc.org
The carboxylic acid group can participate in reactions such as esterification and amidation. Theoretical models can elucidate the transition states and energy barriers for these reactions, often revealing the role of catalysts and solvent effects. The iodine substituent makes the compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Density Functional Theory (DFT) calculations are frequently employed to investigate the oxidative addition, transmetalation, and reductive elimination steps in these catalytic cycles. These studies can help in optimizing reaction conditions for the synthesis of complex derivatives.
The tert-butoxycarbonyl (Boc) protecting group is known for its stability under many conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.orgresearchgate.net Computational studies can model the deprotection mechanism, detailing the protonation step and the subsequent formation of the unstable tert-butyl cation and carbamic acid, which then decarboxylates to the free amine. Understanding this mechanism at a theoretical level can aid in the development of milder and more selective deprotection methods.
Furthermore, the electronic interplay between these functional groups dictates the regioselectivity of electrophilic aromatic substitution reactions. The amino group, even when protected, is an ortho-, para-director, while the carboxylic acid and iodine are meta-directors. Computational models can predict the most likely sites of substitution by calculating the electron density of the aromatic ring and the stability of the corresponding sigma complexes.
Conformational Analysis of Derivatives and Related Structures
The three-dimensional structure and conformational preferences of this compound and its derivatives are crucial for understanding their reactivity and biological activity. Conformational analysis, often performed using molecular mechanics and quantum chemical methods, can identify the most stable conformers and the energy barriers between them. youtube.comutdallas.edu
For the parent molecule, rotation around the C-N bond of the amino group and the C-C bond of the carboxylic acid group are the most significant conformational degrees of freedom. The bulky tert-butoxycarbonyl group will likely impose steric constraints, influencing the orientation of the substituent relative to the benzene (B151609) ring. rsc.org Similarly, the orientation of the carboxylic acid group can be either syn- or anti-planar with respect to the aromatic ring, with potential for intramolecular hydrogen bonding.
| Dihedral Angle | Description | Predicted Stability |
| C-C-N-C (Boc) | Rotation of the Boc-amino group | Steric hindrance from the iodine and carboxylic acid groups will favor a specific orientation to minimize repulsion. |
| C-C-C=O (Acid) | Rotation of the carboxylic acid group | The planar conformation is generally favored to maximize conjugation with the aromatic ring. |
| Ar-Ar (Biphenyl derivatives) | Torsion between aromatic rings | The angle will depend on the steric bulk of ortho substituents, with larger groups leading to a larger dihedral angle. rsc.org |
This table is generated based on general principles of conformational analysis and steric hindrance.
Prediction of Chemical Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the chemical reactivity and selectivity of this compound. Molecular orbital theory, particularly the analysis of frontier molecular orbitals (HOMO and LUMO), provides insights into the molecule's nucleophilic and electrophilic character.
The distribution of electron density and the electrostatic potential map can identify regions of the molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to attack by electrophiles or nucleophiles. For instance, the carboxylic acid proton is the most acidic site, while the oxygen atoms of the carbonyl and carboxyl groups are nucleophilic centers. The aromatic ring's reactivity towards electrophilic substitution is influenced by the combined electronic effects of the substituents. The iodine atom can be substituted via nucleophilic aromatic substitution under certain conditions, or it can participate in halogen bonding interactions.
Computational models can also predict the regioselectivity of reactions. For example, in a reaction where multiple acidic protons could be removed, the calculation of pKa values can determine the most likely site of deprotonation. Similarly, in electrophilic aromatic substitution, the relative energies of the possible intermediates can be calculated to predict the major product.
In Silico Modeling for Structure-Activity Relationship Studies (Methodologies)
In silico modeling plays a pivotal role in modern drug discovery and materials science by establishing structure-activity relationships (SAR). spu.edu.sy For this compound and its derivatives, various computational methodologies can be employed to build predictive SAR models. imrpress.com
Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are developed to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. drugdesign.orgnih.gov This involves calculating a set of molecular descriptors for each compound, which can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume). dergipark.org.tr These descriptors are then used as independent variables in a regression analysis to model the dependent variable (e.g., IC50, binding affinity).
Another powerful technique is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). spu.edu.sy These methods align a set of molecules and calculate their steric and electrostatic fields. The variations in these fields are then correlated with the observed activity, providing a 3D map that highlights regions where modifications to the molecular structure are likely to enhance or diminish activity.
Pharmacophore modeling is another valuable in silico tool. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By identifying the common pharmacophoric features in a set of active molecules, new compounds can be designed or screened from virtual libraries to find those that match the pharmacophore and are therefore likely to be active.
These in silico methodologies can significantly accelerate the process of lead optimization by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing the time and cost associated with experimental screening. ljmu.ac.uk
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green and economically viable synthetic methods is a paramount goal in modern chemistry. Future research on 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid is expected to focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign.
Key areas of investigation will likely include:
Catalytic Systems: A significant area of future research will involve the exploration of novel catalytic systems to streamline the synthesis of this compound. This includes the development of catalysts that can facilitate the direct and selective iodination of 3-(tert-butoxycarbonylamino)benzoic acid, potentially avoiding harsh reagents and multi-step procedures. Research into metal-catalyzed reactions, which are crucial for constructing pharmaceutically important scaffolds, will continue to be a major focus. researchgate.net
Biocatalysis: The application of enzymes in organic synthesis offers a green alternative to traditional chemical methods. Future studies could explore the use of biocatalysts, such as halogenases, for the regioselective iodination of the aromatic ring. Biocatalytic approaches can lead to safer, more efficient, and less costly manufacturing processes for pharmaceutical intermediates. mdpi.com The use of biocatalysis is a growing trend in the sustainable bioproduction of aminobenzoic acid and its derivatives. mdpi.com
Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, precise reaction control, and scalability. atomfair.comtcichemicals.comresearchgate.netthieme-connect.de Future research will likely focus on adapting and optimizing the synthesis of this compound for flow chemistry platforms. This would enable on-demand production and could be integrated into multi-step automated syntheses. nih.gov
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Research Focus |
| Novel Catalysis | Higher efficiency, selectivity, milder conditions. | Development of new metal or organocatalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of suitable enzymes (e.g., halogenases). |
| Flow Chemistry | Improved safety, scalability, and integration into automated processes. | Optimization of reaction parameters in continuous flow reactors. |
Exploration of Novel Chemical Transformations
The unique structural features of this compound, namely the aryl iodide and the Boc-protected amine, make it a versatile substrate for a wide array of chemical transformations. Future research will undoubtedly uncover new reactions and expand its synthetic utility.
Promising areas for exploration include:
Photoredox and Electro-organic Catalysis: These emerging fields in organic synthesis offer mild and selective methods for bond formation. nih.govresearchgate.netnih.gov Future investigations could explore the use of this compound in photoredox- or electro-catalyzed reactions, such as cross-coupling and C-H functionalization, to generate novel molecular architectures.
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining organic synthesis. Research into the regioselective C-H activation of the aromatic ring of this compound could lead to the efficient synthesis of more complex derivatives.
Novel Coupling Reactions: The aryl iodide moiety is a prime handle for various cross-coupling reactions. While Suzuki, Heck, and Sonogashira couplings are well-established, future research could focus on employing this building block in less conventional coupling reactions, expanding the repertoire of accessible compounds.
Expansion of Applications in Emerging Areas of Organic Chemistry
As a versatile building block, this compound has the potential to be utilized in a variety of emerging fields within organic chemistry. Its structural motifs are prevalent in many biologically active molecules and functional materials.
Future applications could be found in:
Medicinal Chemistry and Targeted Drug Delivery: Substituted aminobenzoic acids are important scaffolds in drug discovery. nih.govnih.govresearchgate.net The title compound can serve as a key intermediate in the synthesis of novel therapeutic agents. Furthermore, its structure could be incorporated into systems for targeted drug delivery, where the iodine atom could serve as a handle for radiolabeling or for attachment to targeting moieties. mdpi.com
Functional Materials Science: The rigid aromatic core and the potential for derivatization make this compound an interesting candidate for the synthesis of novel organic materials. Future research could explore its incorporation into polymers, organic light-emitting diodes (OLEDs), or other functional materials where the iodo- and amino-substituents can be tailored to achieve desired properties.
Organocatalysis: The development of new small molecule catalysts is a vibrant area of research. The aminobenzoic acid scaffold could be elaborated into novel organocatalysts for various asymmetric transformations.
Integration into Combinatorial and High-Throughput Synthesis Methodologies
The increasing demand for large and diverse compound libraries for drug discovery and materials science has driven the development of combinatorial and high-throughput synthesis platforms. rsc.org The structural features of this compound make it an ideal building block for these technologies.
Future research in this area will likely involve:
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive compound libraries. rsc.orgnih.gov The carboxylic acid and the aryl iodide functionalities of the title compound provide orthogonal handles for its incorporation into DEL synthesis, enabling the generation of vast and diverse libraries for hit identification. Molecules with a 3,5-bis(aminomethyl)-benzoic acid core have already been successfully used in DNA-encoded libraries. scispace.com
Automated Synthesis: Robotic systems are increasingly being used to automate chemical synthesis, allowing for the rapid and reproducible preparation of large numbers of compounds. ijprajournal.comnih.govoxfordglobal.compharmtech.com The development of robust synthetic protocols for derivatizing this compound will facilitate its integration into automated synthesis platforms, accelerating the discovery of new molecules with desired properties.
High-Throughput Scaffold-Based Synthesis: This compound can serve as a central scaffold from which a multitude of derivatives can be synthesized in a high-throughput manner. nih.govnih.govmdpi.com By systematically varying the substituents at the iodo and carboxyl positions, large libraries of compounds with diverse properties can be rapidly generated and screened.
Q & A
Q. What are the common synthetic routes for preparing 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) moiety, followed by iodination at the 5-position of the benzoic acid scaffold. For example, analogous compounds (e.g., inhibitors in ) use Boc-protected intermediates coupled with palladium-catalyzed iodination or electrophilic substitution. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Temperature control : Iodination reactions often require low temperatures (−10°C to 25°C) to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products .
Q. How is the Boc group characterized and validated in this compound?
The Boc group is identified via FT-IR (C=O stretch at ~1680–1720 cm⁻¹) and ¹H NMR (singlet for tert-butyl protons at ~1.2–1.4 ppm). Mass spectrometry (ESI-TOF) confirms the molecular ion peak matching the theoretical mass (e.g., [M+H]+ for C₁₂H₁₅INO₄: calculated 356.01). Stability tests under acidic conditions (e.g., TFA) validate Boc deprotection kinetics .
Q. What analytical techniques are essential for confirming the structure of this compound?
- HPLC-MS : Ensures >95% purity and detects trace byproducts (e.g., de-iodinated analogs).
- X-ray crystallography : Resolves stereoelectronic effects of the iodine substituent on the aromatic ring (if crystals are obtainable).
- Elemental analysis : Validates C, H, N, and I percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize iodination efficiency while minimizing undesired halogen scrambling?
Iodination efficiency depends on:
- Electrophilic directing groups : The Boc-amino group meta-directs iodination to the 5-position. Competing para-directing effects (e.g., from residual hydroxyl groups) can be mitigated by pre-acetylation.
- Catalyst choice : Pd(OAc)₂ with N-iodosuccinimide (NIS) reduces scrambling compared to I₂/AgOTf systems.
- Kinetic monitoring : In-situ Raman spectroscopy tracks iodine incorporation to terminate reactions at >90% conversion .
Q. What strategies address contradictions in reported biological activity data for Boc-protected iodobenzoic acid derivatives?
Discrepancies may arise from:
- Solubility variability : Use standardized DMSO stock solutions (<10 mM) with sonication to prevent aggregation.
- Metabolic instability : Evaluate Boc deprotection rates in cellular assays (e.g., LC-MS monitoring of free amine release).
- Structural analogs : Compare activity of 5-iodo vs. 3-iodo regioisomers to isolate positional effects .
Q. How does the iodine substituent influence this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The 5-iodo group participates in Pd-mediated couplings with aryl/heteroaryl boronic acids. Key considerations:
- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) achieves >80% yield.
- Side reactions : Competing protodeiodination occurs at >100°C; maintain temperatures at 80–90°C.
- Substrate scope : Electron-deficient boronic acids couple faster due to enhanced transmetallation .
Methodological Guidance
Q. What precautions are necessary when handling this compound under basic or nucleophilic conditions?
- Base sensitivity : The Boc group hydrolyzes in strong bases (e.g., NaOH). Use mild bases (e.g., NaHCO₃) for aqueous workups.
- Nucleophilic attack : Thiol-containing reagents (e.g., DTT) may displace iodine; replace with tris(2-carboxyethyl)phosphine (TCEP) .
Q. How can computational modeling predict the compound’s reactivity in drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
